molecular formula C9H7ClN2O B1428665 2-Chloro-6-methoxyquinazoline CAS No. 850424-11-2

2-Chloro-6-methoxyquinazoline

Cat. No. B1428665
M. Wt: 194.62 g/mol
InChI Key: NKHDIWOWDNCSLS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinazoline is a heterocyclic organic compound and a derivative of quinazoline . It has a molecular weight of 194.618 and a molecular formula of C9H7ClN2O .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxyquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring. It has a chlorine atom at the 2nd position and a methoxy group (-OCH3) at the 6th position .


Physical And Chemical Properties Analysis

2-Chloro-6-methoxyquinazoline has a density of 1.3±0.1 g/cm3, a boiling point of 294.5±22.0 °C at 760 mmHg, and a flash point of 131.9±22.3 °C . Its exact mass is 194.024689, and it has a LogP value of 2.07, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 2-Chloro-6-methoxyquinazoline and its derivatives have been synthesized through various methods, involving steps like substitution, nitration, reduction, cyclization, and chlorination. These processes have proven effective for creating complex quinazoline compounds with specific properties (Wang et al., 2015).

  • Structural Characterization : The synthesized compounds undergo rigorous structural confirmation using techniques like NMR and mass spectrometry. This ensures the accuracy of the molecular structure and composition of these compounds (Cai et al., 2019).

Medical and Biological Applications

  • Anticancer Potential : Some derivatives of 2-Chloro-6-methoxyquinazoline have shown promising results as apoptosis inducers and possess potential as anticancer agents. They have been found effective in various cancer cell lines and mouse xenograft models (Sirisoma et al., 2009).

  • Antimicrobial Activity : Certain synthesized compounds of 2-Chloro-6-methoxyquinazoline have exhibited significant antimicrobial properties. This includes effectiveness against bacterial and fungal species, highlighting its potential in developing new antimicrobial agents (Shaikh, 2013).

Advanced Material Development

  • Chemical Sensing : Derivatives of 2-Chloro-6-methoxyquinazoline have been used in the development of chemical sensors. For instance, they have been employed in creating sensors for detecting specific metal ions, such as cadmium, in various environments (Prodi et al., 2001).

  • Improved Synthesis for Drug Development : Modifications in the synthesis process of 2-Chloro-6-methoxyquinazoline derivatives have been explored to enhance the efficiency and yield of these compounds. This is crucial for their potential use in drug discovery and pharmaceutical applications (Nishimura & Saitoh, 2016).

Imaging and Diagnosis

  • PET Imaging Agents : Certain 4-aminoquinazoline derivatives, related to 2-Chloro-6-methoxyquinazoline, have been synthesized and evaluated as potential PET imaging agents for tumor detection. This highlights the role of these compounds in advanced medical imaging techniques (Chen et al., 2012).

properties

IUPAC Name

2-chloro-6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHDIWOWDNCSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731367
Record name 2-Chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxyquinazoline

CAS RN

850424-11-2
Record name 2-Chloro-6-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850424-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-methoxyquinazolin-2-ol (1eq) and phosphorus oxychloride (2-10eq) was refluxed for 2 hours. The reaction mixture was concentrated and neutralized with sodium carbonate, which was then filtered off. The concentrate was partitioned between ethyl acetate and water. The organic layer was then washed with brine dried and concentrated. The crude was subjected to column chromatography (10% Acetone in hexane) to afford 2-chloro-6-methoxyquinazoline as a beige color solid in 90% yield.
Quantity
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Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloro-6-methoxyquinazoline (400 mg, 1.75 mmol) in CH2Cl2 (10 mL) was added brine (10 mL) containing 9% NH3.H2O. Then zinc powder (336 mg, 5.25 mmol) was added and the mixture was refluxed for 2 hours. The mixture was diluted with CH2Cl2 (50 mL) and filtered off, the filtrate was neutralized by 2M HCl to pH 7. The aqueous layer extracted with CH2Cl2 (20 mL×2), the combined organic layer washed with brine (30 mL), dried over Na2SO4, filtered and concentrated to give the crude product, which was purified by silica gel column (PE/EtOAc=5/1) to give Intermediate 8 (232 mg, yield 68%). 1H NMR (CDCl3 300 MHz): δ 9.20 (s, 1H), 7.90 (d, J=9.3 Hz, 1H), 7.40 (dd, J=9.3, 2.7 Hz, 1H), 7.15 (d, J=3.0 Hz, 1H), 3.95 (s, 3H).
Quantity
400 mg
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10 mL
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brine
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10 mL
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solvent
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0 (± 1) mol
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50 mL
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solvent
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336 mg
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Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-methoxyquinazoline
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Reactant of Route 6
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Citations

For This Compound
3
Citations
TH Althuis, HJ Hess - Journal of Medicinal Chemistry, 1977 - ACS Publications
… 4-Amino-7-benzyloxy-2-chloro-6-methoxyquinazoline (10b) was prepared from 9b in 88% yield using the procedure described for 10a: mp 199-205 C. An analytical sample was …
Number of citations: 190 pubs.acs.org
SJ Lee, Y Konishi, DT Yu, TA Miskowski… - Journal of medicinal …, 1995 - ACS Publications
… 4-(Benzylamino)-2-chloro-6-methoxyquinazoline (22). To a solution of 2,4-dichloro-6-methoxyquinazoline (1.99 g, 8.69 mmol) in 45 mL of CH2CI2 was added benzylamine (1.14 mL, …
Number of citations: 101 pubs.acs.org
L Mallikarjuna Reddy, G Lavanya… - Journal of …, 2017 - Wiley Online Library
The bis and tris heterocycles‐benzoxazolyl/benzothiazolyl/benzimidazolyl quinazolines linked by sulfur and/or nitrogen were prepared from 2,4‐dichloroquinazoline and benzazolyl‐2‐…
Number of citations: 3 onlinelibrary.wiley.com

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